molecular formula C6H13NO3S B12547511 2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine CAS No. 172416-05-6

2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine

Cat. No.: B12547511
CAS No.: 172416-05-6
M. Wt: 179.24 g/mol
InChI Key: NVBURWOKVYGKRQ-UHFFFAOYSA-N
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Description

2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethenesulfonyl group attached to an ethoxyethanamine backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine typically involves the reaction of ethenesulfonyl chloride with 2-(2-aminoethoxy)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ethenesulfonyl group to an ethylsulfonyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Ethylsulfonyl derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine involves its interaction with specific molecular targets. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Similar structure but with an azido group instead of an ethenesulfonyl group.

    2-(2-Methoxyethoxy)ethanamine: Contains a methoxy group, differing in reactivity and applications.

    2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Features an ethoxy group, used in different chemical contexts.

Uniqueness

2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine is unique due to the presence of the ethenesulfonyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in biochemical research and drug development.

Properties

CAS No.

172416-05-6

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-(2-ethenylsulfonylethoxy)ethanamine

InChI

InChI=1S/C6H13NO3S/c1-2-11(8,9)6-5-10-4-3-7/h2H,1,3-7H2

InChI Key

NVBURWOKVYGKRQ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CCOCCN

Origin of Product

United States

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